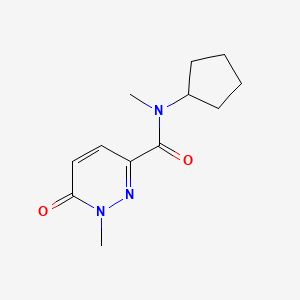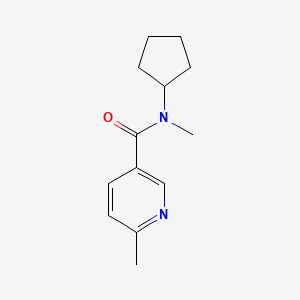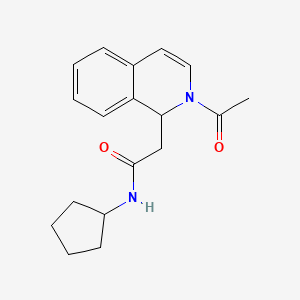
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide, also known as A-836,339, is a compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide binds to the NOP receptor and blocks its activation by nociceptin/orphanin FQ peptide, resulting in the inhibition of downstream signaling pathways. This leads to the modulation of neurotransmitter release, ion channel activity, and intracellular signaling cascades, ultimately affecting various physiological and behavioral responses.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide can modulate pain perception, stress response, anxiety-like behavior, and drug addiction in animal models. It has also been found to have potential therapeutic effects in various pathological conditions, such as neuropathic pain, depression, and drug withdrawal. However, further research is needed to fully elucidate its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide in lab experiments is its high selectivity and potency for the NOP receptor, which allows for specific targeting of this receptor without affecting other related receptors. However, its limited solubility and stability may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide. One area of focus could be the investigation of its therapeutic potential in various neurological and psychiatric disorders, such as chronic pain, anxiety disorders, and addiction. Another direction could be the development of more stable and bioavailable analogs of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide for improved pharmacological properties. Additionally, further research is needed to fully understand the complex interactions between the NOP receptor and its ligands, and how 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide may impact these interactions.
Synthesemethoden
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide can be synthesized through a multi-step process involving the reaction of 2-acetylcyclopentanone with 1,2-diaminobenzene, followed by cyclization and acetylation. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide has been found to be a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that plays a key role in the regulation of pain, stress, anxiety, and addiction. It has been used in various studies to investigate the physiological and pathological functions of the NOP receptor and its ligands.
Eigenschaften
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)20-11-10-14-6-2-5-9-16(14)17(20)12-18(22)19-15-7-3-4-8-15/h2,5-6,9-11,15,17H,3-4,7-8,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJDYXFKTCNIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

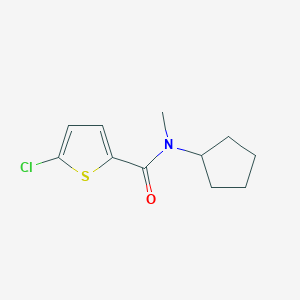
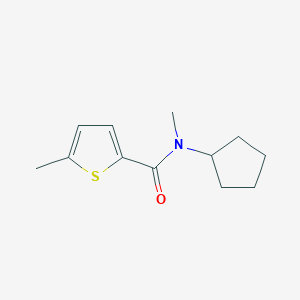
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)

![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
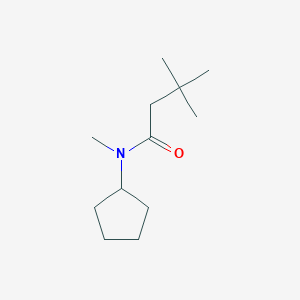

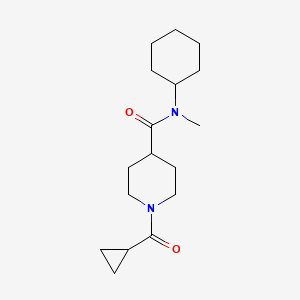
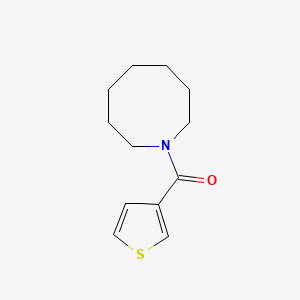
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
